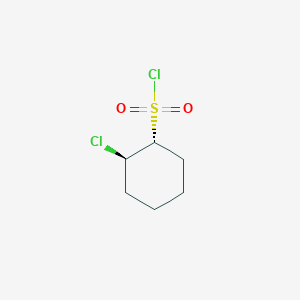

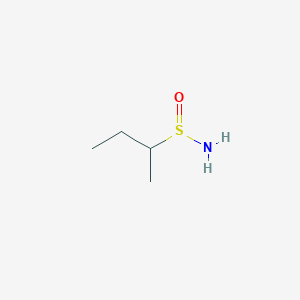

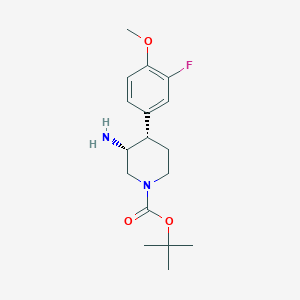

![molecular formula C13H23NO3 B6598772 tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate CAS No. 1781984-45-9](/img/structure/B6598772.png)

tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate” is a chemical compound. It is an ester derivative and is considered a valuable building block in organic synthesis . It is stored at a temperature of 4°C and has a purity of 95%. It is in the form of oil .

Physical And Chemical Properties Analysis

This compound is in the form of oil . It is stored at a temperature of 4°C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Complex Molecules : The compound tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. For example, it has been involved in the preparation of cyclohexyl derivatives, showcasing its utility in constructing intricate molecular architectures with potential applications in drug development and materials science (Ober et al., 2004).

Molecular Structure Determination : Research efforts have focused on elucidating the crystal structures of related compounds to understand their chemical behavior and reactivity. For instance, the study of tert-butyl 3-benzoyl-4-phenyl-2-(trimethylstannyl)pyrrole-N-carboxylate provided insights into the stannyl group's attachment to a pyrrole ring, highlighting intramolecular interactions critical for designing stannylated derivatives for organic synthesis (Meetsma et al., 1996).

Enantioselective Synthesis

- Development of CCR2 Antagonists : The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, using an iodolactamization key step, demonstrates the compound's role in creating potent CCR2 antagonists. This process underscores the significance of such intermediates in medicinal chemistry for developing targeted therapies (Campbell et al., 2009).

Pharmacological Intermediate Synthesis

- Pharmacologically Important Intermediates : An efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, representing a crucial pharmacophore for various pharmacological activities, highlights the compound's role in drug development. The process emphasizes cost-effectiveness and scalability, essential attributes for commercial pharmaceutical manufacturing (Bahekar et al., 2017).

Diastereoselectivity in Chemical Reactions

- Mukaiyama Crossed-Aldol-Type Reaction : Research on 5-hydroxyalkyl derivatives showcases the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction. This study contributes to understanding how to control stereochemistry in organic synthesis, vital for developing compounds with specific biological activities (Vallat et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(8-15)11(9)7-14/h9-11,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAKHELXPGAHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C2C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate](/img/structure/B6598690.png)

![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)

![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)

![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)

![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)